1-(4-Ethoxy-3-methoxyphenyl)ethanone

Description

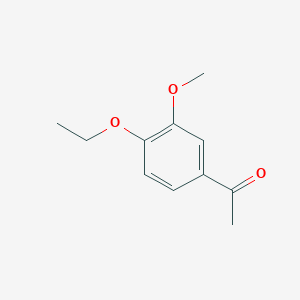

1-(4-Ethoxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O3 It is a derivative of acetophenone, characterized by the presence of ethoxy and methoxy groups on the phenyl ring

Properties

IUPAC Name |

1-(4-ethoxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPLPINBKKAUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442396 | |

| Record name | Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75665-89-3 | |

| Record name | Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation of 4-ethoxy-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient synthesis of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Key Reactions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |

| Substitution | Halogens (e.g., bromine) with Lewis acid | Halogenated derivatives |

Chemistry

1-(4-Ethoxy-3-methoxyphenyl)ethanone serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of new materials and compounds .

Biology

Research has indicated potential biological activities for this compound, particularly its antimicrobial and antioxidant properties. Studies suggest that it may interact with specific molecular targets in biological systems, modulating enzyme or receptor activity .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various phenolic compounds found that this compound exhibited significant activity against several bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects . Its structural features make it a candidate for drug development aimed at treating conditions related to oxidative stress and inflammation .

Case Study: Drug Development

A recent investigation into the compound's effect on oxidative stress showed promising results in reducing markers associated with inflammation in vitro. This positions it as a potential therapeutic agent in managing inflammatory diseases.

Industry

The compound is utilized in the production of fragrances and flavoring agents , capitalizing on its aromatic properties. Its application extends to various sectors where aromatic compounds are essential for product formulation.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-:

Ethanone, 1-(3,4-dimethoxyphenyl)-:

Uniqueness: 1-(4-Ethoxy-3-methoxyphenyl)ethanone is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties

Biological Activity

1-(4-Ethoxy-3-methoxyphenyl)ethanone, also known as 4-Ethoxy-3-methoxyacetophenone, is an organic compound with the molecular formula C11H14O3. It features both ethoxy and methoxy substituents on the aromatic ring, which contribute to its unique chemical properties and potential biological activities. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in scientific research.

The synthesis of this compound typically involves the Friedel-Crafts acylation of 4-ethoxy-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions are crucial for optimizing yield and purity. The compound can undergo various transformations, including oxidation to form carboxylic acids or ketones and reduction to yield alcohols.

Table 1: Summary of Synthesis Methods

| Method | Conditions | Products |

|---|---|---|

| Friedel-Crafts Acylation | Anhydrous conditions, Lewis acid catalyst | This compound |

| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids or ketones |

| Reduction | Sodium borohydride or lithium aluminum hydride | Corresponding alcohols |

Biological Activity

Research indicates that this compound exhibits several biological activities, notably antimicrobial and antioxidant properties. These activities are largely attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The proposed mechanism of action for the biological activity of this compound involves its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate enzymatic activity and alter metabolic pathways, contributing to its therapeutic effects .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against Staphylococcus aureus and E. coli, showing a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics .

- Antioxidant Potential : Another research article demonstrated that the compound significantly reduced oxidative stress markers in a cellular model exposed to hydrogen peroxide, indicating its protective effects against cellular damage .

Applications in Research

Due to its diverse biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : Investigated as a lead compound for developing new antimicrobial agents.

- Cosmetic Industry : Utilized for its antioxidant properties in formulations aimed at skin protection.

- Food Industry : Potentially used as a natural preservative due to its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.